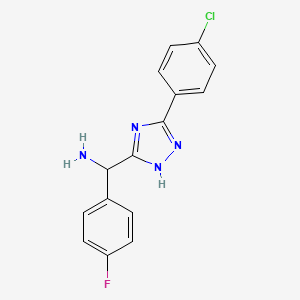
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both chlorophenyl and fluorophenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Introduction of the Fluorophenyl Group: Similar to the chlorophenyl group, the fluorophenyl group can be introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the triazole ring or the aromatic groups, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups to the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often used in the development of drugs for various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine) would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of chlorophenyl and fluorophenyl groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Phenyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
- (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(phenyl)methanamine
- (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-bromophenyl)methanamine
Uniqueness
The uniqueness of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine) lies in the combination of chlorophenyl and fluorophenyl groups, which may impart distinct chemical and biological properties. This combination could enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Propriétés
Formule moléculaire |
C15H12ClFN4 |
|---|---|
Poids moléculaire |
302.73 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C15H12ClFN4/c16-11-5-1-10(2-6-11)14-19-15(21-20-14)13(18)9-3-7-12(17)8-4-9/h1-8,13H,18H2,(H,19,20,21) |
Clé InChI |
FSRMXXAQZRNMMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)

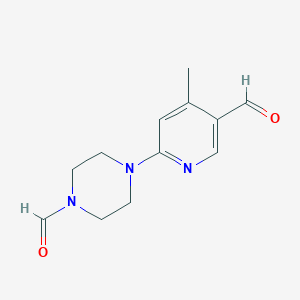
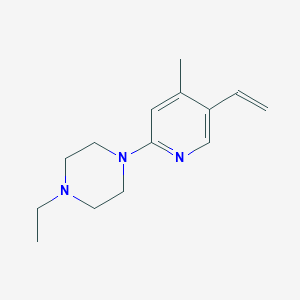

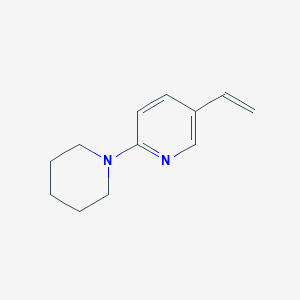

![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)
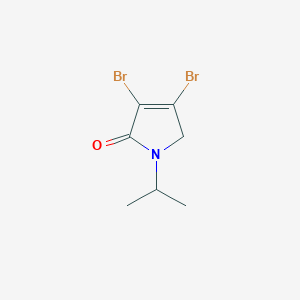

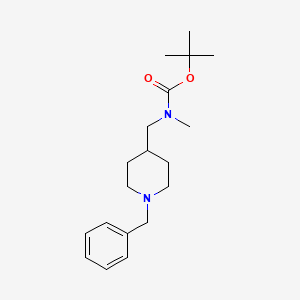
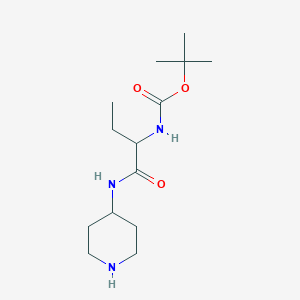
![6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11795140.png)
